molecular formula C16H12N2O4 B3889608 (5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3889608
M. Wt: 296.28 g/mol
InChI Key: CYVINJUVVMWURB-XYOKQWHBSA-N
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Description

(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a furan ring, a methylphenyl group, and a diazinane trione core

Properties

IUPAC Name

(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-4-2-3-5-13(10)18-15(20)12(14(19)17-16(18)21)8-11-6-7-22-9-11/h2-9H,1H3,(H,17,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVINJUVVMWURB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of a furan derivative with a diazinane trione precursor. The reaction is carried out under controlled conditions, often requiring the use of a catalyst to facilitate the formation of the desired product. Common reagents used in the synthesis include furan-3-carbaldehyde, 2-methylphenylamine, and diazinane-2,4,6-trione.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as drug development for specific diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(furan-3-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-(furan-3-ylmethylidene)-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-(furan-3-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

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